2-Amino-6-guanidinohexanoic acid hydrochloride chemical structure and properties
2-Amino-6-guanidinohexanoic acid hydrochloride chemical structure and properties
Common Name: L-Arginine Monohydrochloride (L-Arg HCl) CAS: 1119-34-2[1]
Executive Summary
This technical guide analyzes 2-Amino-6-guanidinohexanoic acid hydrochloride (L-Arginine HCl), a critical excipient in biopharmaceutical formulation and a central metabolite in mammalian physiology. While chemically defined as a semi-essential amino acid, its utility in drug development extends far beyond nutrition. It is the industry-standard additive for suppressing protein aggregation during refolding and reducing viscosity in high-concentration monoclonal antibody (mAb) formulations.
This guide is structured to provide actionable data for formulation scientists and biochemists, moving from fundamental chemical architecture to applied experimental protocols.
Chemical Architecture & Properties[1][2][3][4]
Structural Identity
L-Arginine HCl is the hydrochloride salt of L-Arginine.[2][3] The molecule features a linear carbon chain terminating in a guanidino group —one of the most basic functional groups in organic chemistry.
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IUPAC Name: (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid hydrochloride
Ionization and pKa Profile
The physicochemical behavior of Arginine is dictated by its three ionizable groups.[7] The hydrochloride salt form is preferred in pharmaceutical applications because it neutralizes the high alkalinity of the guanidino group, providing a bulk solid that is easier to handle and more soluble (approx. 50-90 g/100mL at 20°C) than the free base.
Table 1: Dissociation Constants (pKa)
| Functional Group | pKa Value | Charge State at Physiological pH (7.4) |
| ~2.17 | Deprotonated (-1) | |
| ~9.04 | Protonated (+1) | |
| Guanidino (Side Chain) | ~12.48 - 13.8* | Protonated (+1) |
*Note: While standard texts cite ~12.48, recent potentiometric and NMR studies suggest the value is closer to 13.8, making it permanently protonated in almost all biologic formulations [1].
Visualization: Protonation States
The following diagram illustrates the ionization state of L-Arginine HCl in an aqueous solution at neutral pH.
Figure 1: Structural components of L-Arginine HCl. The guanidino group remains positively charged, facilitating interaction with anionic protein residues.
Biopharmaceutical Applications: Mechanism of Action[10]
In drug development, L-Arginine HCl is not used as a nutrient, but as a chaotrope antagonist and viscosity modifier .
Protein Refolding (Aggregation Suppression)
When recombinant proteins are expressed in E. coli as inclusion bodies, they must be solubilized (using Urea or Guanidine HCl) and then refolded.[8][9] L-Arginine HCl is the "gold standard" additive for the refolding buffer.
The Mechanism (The "Tsumoto/Arakawa" Model): Unlike Guanidine HCl (which denatures proteins), Arginine HCl is a "neutral crowder." It interacts weakly with hydrophobic patches on folding intermediates. This interaction is strong enough to prevent the intermediates from sticking to each other (aggregation) but weak enough to allow the protein to fold into its native structure [2].
Viscosity Reduction in High-Concentration mAbs
For subcutaneous delivery, monoclonal antibodies (mAbs) are often concentrated >100 mg/mL. This leads to high viscosity due to protein-protein interactions (PPI).
-
Action: The guanidinium cation (
) binds to aromatic and acidic residues on the mAb surface. -
Result: This creates a charge shield that disrupts short-range attractive forces, reducing viscosity without unfolding the protein [3].
Figure 2: Kinetic partitioning in protein refolding. Arginine selectively destabilizes the aggregation pathway while permitting native folding.
Biochemical Pathway: Nitric Oxide Synthesis
For pharmacological researchers, L-Arginine HCl is the obligate substrate for Nitric Oxide Synthase (NOS). This pathway is critical for cardiovascular drug targets (vasodilation).
Reaction Stoichiometry:
Figure 3: The enzymatic conversion of L-Arginine to Nitric Oxide.
Experimental Protocols
Protocol: Refolding of Insoluble Inclusion Bodies
Objective: Recover active protein from E. coli inclusion bodies using L-Arginine HCl.
Reagents:
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Solubilization Buffer: 6M Guanidine HCl, 50mM Tris-HCl, pH 8.0, 10mM DTT.
-
Refolding Buffer: 0.4M - 1.0M L-Arginine HCl, 50mM Tris-HCl, pH 8.0, Redox pair (e.g., 1mM GSH / 0.1mM GSSG).
Workflow:
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Solubilization: Suspend inclusion body pellet in Solubilization Buffer (10 mL per gram wet weight). Stir for 1-2 hours at RT.
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Clarification: Centrifuge at 20,000 x g for 30 mins to remove debris. Collect supernatant.
-
Pulse Renaturation:
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Place Refolding Buffer in a stirring vessel at 4°C.
-
Slowly add solubilized protein dropwise to the Refolding Buffer.
-
Critical: The final protein concentration should be low (<0.5 mg/mL) to favor intra-molecular folding over inter-molecular aggregation.
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Role of Arginine: The 1.0M Arginine HCl prevents the "burst" aggregation that typically occurs upon dilution of Guanidine.
-
-
Dialysis: Once refolding is complete (usually 12-24 hours), dialyze against the final storage buffer to remove Arginine and residual Guanidine.
Protocol: Viscosity Reduction Screening
Objective: Determine optimal Arginine HCl concentration for high-concentration mAb formulation.
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Preparation: Prepare a stock solution of 2.0M L-Arginine HCl (pH adjusted to 6.0).
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Spiking: Spike the stock into the mAb solution (e.g., 150 mg/mL) to achieve final Arginine concentrations of 0, 50, 150, and 250 mM.
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Measurement: Measure viscosity using a cone-and-plate rheometer at 25°C.
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Analysis: Plot Viscosity (cP) vs. Arginine Concentration. A significant drop is typically observed between 50-150 mM.
Analytical Characterization
To verify the identity and purity of L-Arginine HCl in raw material or formulation:
Table 2: Quality Control Parameters (USP/EP Standards)
| Test | Method | Acceptance Criteria |
| Identification | IR Spectroscopy | Matches Reference Standard |
| Assay | Titration (with HClO₄) | 98.5% - 101.5% |
| Chloride Content | Titration (AgNO₃) | 16.5% - 17.1% |
| Specific Rotation | Polarimetry ( | +21.5° to +23.5° |
| Loss on Drying | Gravimetric (105°C) |
References
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Fitch, C. A., et al. (2015). "Arginine: Its pKa value revisited." Protein Science, 24(5), 752–761.
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Tsumoto, K., et al. (2004).[8][10] "Role of arginine in protein refolding, solubilization, and purification."[11][8][9][10][12][13][14][15] Biotechnology Progress, 20(5), 1301-1308.
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Inoue, N., et al. (2014). "Specific interactions between arginine and acidic residues contributing to viscosity reduction of high-concentration antibody solutions." Journal of Pharmaceutical Sciences, 103(11), 3418-3428.
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PubChem. (n.d.).[16][17] "2-Amino-6-guanidinohexanoic acid hydrochloride (Compound)." National Library of Medicine.
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Moncada, S., & Higgs, A. (1993). "The L-arginine-nitric oxide pathway." New England Journal of Medicine, 329(27), 2002-2012.
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